(R)-lamivudine sulfoxide

Catalog No.
S532403
CAS No.
160552-54-5
M.F
C8H11N3O4S
M. Wt
245.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-lamivudine sulfoxide

CAS Number

160552-54-5

Product Name

(R)-lamivudine sulfoxide

IUPAC Name

4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one

Molecular Formula

C8H11N3O4S

Molecular Weight

245.25

InChI

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16+/m0/s1

InChI Key

LJMQAXFNQNADRZ-AJHSIVBLSA-N

SMILES

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N

solubility

Soluble in DMSO

Synonyms

Lamivudine sulfoxide, (R)-; Lamivudine impurity H; GI-138870X; GI 138870X; GI138870X;

The exact mass of the compound Lamivudine sulfoxide, (R)- is 245.047 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(R)-lamivudine sulfoxide (CAS 160552-54-5), officially designated in pharmacopeias as Lamivudine EP Impurity H, is the specific (R)-diastereomer of the oxidized degradation product and primary human metabolite of the antiretroviral drug lamivudine. In pharmaceutical procurement, it is utilized exclusively as a high-purity Pharmaceutical Analytical Impurity (PAI) reference standard [1]. Its primary utility lies in validating stability-indicating high-performance liquid chromatography (HPLC) methods, ensuring compliance with ICH Q3A/Q3B guidelines for impurity profiling, and quantifying the specific trans-sulfoxide metabolic fraction excreted during pharmacokinetic studies [2].

Procuring a generic or undefined 'lamivudine sulfoxide' mixture—which inherently contains both the (R)-sulfoxide (Impurity H) and (S)-sulfoxide (Impurity G) diastereomers—is unacceptable for regulatory quality control [1]. Because these two diastereomers exhibit distinct relative retention times (RRTs) on reverse-phase stationary phases, a mixed standard prevents accurate peak assignment and relative response factor (RRF) calibration [2]. Using a generic mixture leads to overlapping peaks, failed system suitability tests (SST) under European Pharmacopoeia (EP) or USP monograph conditions, and non-compliant mass balance calculations during forced degradation studies.

Diastereomeric Resolution in Monograph HPLC Methods

Under standard European Pharmacopoeia (EP) gradient HPLC conditions for lamivudine analysis, (R)-lamivudine sulfoxide (Impurity H) must be distinctly resolved from closely eluting degradants. Data indicates that Impurity H elutes at a relative retention time (RRT) of approximately 0.37, which is distinct from Impurity C (RRT ~0.39) and Impurity A (RRT ~0.35) [1]. A generic sulfoxide mixture fails to provide the sharp, singular peak required to prove baseline resolution between these closely eluting critical pairs.

Evidence DimensionRelative Retention Time (RRT) in EP HPLC Method
Target Compound Data(R)-lamivudine sulfoxide (Impurity H) elutes at RRT ~0.37
Comparator Or BaselineGeneric sulfoxide mix / Impurity C (RRT ~0.39)
Quantified Difference~0.02 RRT shift requiring specific diastereomeric standards for peak identification
ConditionsReverse-phase gradient HPLC per EP monograph standards

Procurement of the exact (R)-diastereomer is mandatory to pass system suitability resolution criteria and accurately map impurity profiles in API batch release.

Pharmacokinetic Metabolite Tracking via LC-MS/MS

Lamivudine is primarily excreted unchanged, but approximately 5.2% ± 1.4% of an oral dose is metabolized by hepatic pathways into a trans-sulfoxide metabolite and excreted in the urine[1]. When conducting clinical or preclinical ADME studies, bioanalytical LC-MS/MS assays require the exact stereoisomer standard to quantify this specific metabolic fraction [2]. Using the precise (R)-lamivudine sulfoxide standard ensures that matrix effects and recovery rates can be accurately calibrated for the specific metabolite, avoiding the split-peak integration errors caused by racemic sulfoxide mixtures.

Evidence DimensionBioanalytical Quantification Accuracy
Target Compound DataSingle sharp LC-MS/MS peak for the 5.2% urinary trans-sulfoxide metabolite
Comparator Or BaselineRacemic lamivudine sulfoxide (causes split peaks and integration errors)
Quantified DifferenceElimination of diastereomeric split-peak variance in PK calibration curves
ConditionsLC-MS/MS analysis of urine/plasma biological matrices

Bioanalytical labs must procure the exact stereoisomer to build valid calibration curves for regulatory-compliant pharmacokinetic submissions.

Precision in Oxidative Forced Degradation Tracking

During forced degradation testing (e.g., 50°C, 3-month accelerated stability samples or peroxide oxidation), lamivudine degrades into multiple specific impurities [1]. Tracking the exact accumulation of (R)-lamivudine sulfoxide allows formulators to determine the specific oxidative degradation kinetics of the API. Unlike total degradation tracking, using the specific Impurity H standard allows for precise mass balance calculations, ensuring that the isolated degradation product (molecular weight 245.26 g/mol) is accurately quantified against the parent API without interference from the (S)-sulfoxide pathway [2].

Evidence DimensionDegradation Pathway Mass Balance
Target Compound DataPrecise quantification of the (R)-oxidative pathway
Comparator Or BaselineTotal non-specific degradation tracking
Quantified DifferenceEnables exact molar mass balance calculation for the specific 245.26 g/mol degradant
Conditions50°C / 3-month accelerated stability and forced oxidative stress testing

Formulators need this exact standard to prove to regulators that their HPLC method is truly stability-indicating for specific diastereomeric degradation pathways.

API and Finished Dosage QC Release Testing

Procured as a critical system suitability standard to identify Impurity H at its specific relative retention time (RRT ~0.37) during routine HPLC batch release of lamivudine API and formulated tablets, ensuring compliance with EP/USP monographs [1].

Preclinical and Clinical Pharmacokinetic (PK) Studies

Utilized as a highly specific analytical reference standard in LC-MS/MS bioanalytical assays to accurately quantify the ~5.2% trans-sulfoxide metabolite fraction excreted in human or animal urine and plasma, avoiding diastereomeric interference [2].

ICH-Compliant Forced Degradation Studies

Employed to validate stability-indicating methods during the formulation development of lamivudine combination therapies, proving that the analytical method can resolve the specific (R)-oxidative degradant from the parent API under accelerated (e.g., 50°C/3-month) conditions [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.3

Exact Mass

245.047

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(R)-lamivudine sulfoxide

Dates

Last modified: 04-14-2024
1: Plumb RS, Gray RD, Harker AJ, Taylor S. High-performance chromatographic assay for the sulphoxide metabolite of 2'-deoxy-3'-thiacytidine in human urine. J Chromatogr B Biomed Appl. 1996 Dec 13;687(2):457-61. PubMed PMID: 9017472.

Explore Compound Types